1-Methoxy-2-vinyl-1H-benzo[d]imidazole
Description
Properties
CAS No. |
138972-86-8 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.2 g/mol |
IUPAC Name |
2-ethenyl-1-methoxybenzimidazole |
InChI |
InChI=1S/C10H10N2O/c1-3-10-11-8-6-4-5-7-9(8)12(10)13-2/h3-7H,1H2,2H3 |
InChI Key |
ZZPIWJVXRQLWKC-UHFFFAOYSA-N |
SMILES |
CON1C2=CC=CC=C2N=C1C=C |
Canonical SMILES |
CON1C2=CC=CC=C2N=C1C=C |
Synonyms |
1H-Benzimidazole,2-ethenyl-1-methoxy-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
*Estimated from analogues in ; †Extrapolated from methylthio derivatives; ‡Derived from aromatic substituent studies.
- Electronic Properties : The methoxy group in this compound acts as a moderate electron-withdrawing group (EWG) via resonance, lowering HOMO energy compared to methylthio (strong EDG) but raising it relative to hydroxyl (strong EWG) . The vinyl group enhances conjugation, reducing LUMO energy and facilitating charge transfer, a feature exploited in optical waveguides .
- Steric Effects : The vinyl group imposes less steric hindrance than bulkier substituents like benzyl or phenyl, enabling easier functionalization or binding in biological targets .
Q & A
Q. What are the common synthetic routes for 1-Methoxy-2-vinyl-1H-benzo[d]imidazole, and what key reaction parameters influence yield?
Methodological Answer: The synthesis of this compound typically involves:
Core benzimidazole formation : Condensation of o-phenylenediamine derivatives with carbonyl sources (e.g., carbon disulfide or aldehydes) under basic conditions .
Functionalization : Introduction of methoxy and vinyl groups via nucleophilic substitution or palladium-catalyzed coupling reactions. For example, methoxylation may use methylating agents (e.g., methyl iodide), while vinylation could employ Heck coupling with vinyl halides .
Optimization parameters :
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substitution patterns. For example:
- IR Spectroscopy : Detect functional groups (C-O stretch at 1250 cm⁻¹ for methoxy; C=C stretch at 1600 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 215) validate molecular weight .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electron density maps to identify electrophilic centers (e.g., C-2 of imidazole) prone to nucleophilic attack .
- Molecular Docking : Predict binding affinities with biological targets (e.g., EGFR kinase) by simulating interactions between the vinyl group and hydrophobic pockets .
- Mechanistic Insights : Transition state analysis reveals steric effects from the methoxy group, which may hinder or direct regioselectivity .
Q. Example Workflow :
Optimize geometry using B3LYP/6-31G(d).
Simulate reaction pathways with NBO analysis.
Validate with experimental kinetics (e.g., Hammett plots) .
Q. What strategies resolve contradictions in biological activity data between in vitro and in silico models for benzimidazole derivatives?
Methodological Answer:
- Assay Validation :
- Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target engagement .
- Replicate in vitro conditions (pH, ionic strength) in silico to minimize discrepancies .
- Data Reconciliation :
- Analyze false positives/negatives: e.g., compound aggregation in vitro may reduce efficacy despite high in silico binding scores .
- Cross-reference with structural analogs (e.g., 2-phenyl-1H-benzimidazole derivatives) to identify scaffold-specific liabilities .
Q. Case Study :
- Contradiction : High in silico EGFR affinity but low cytotoxicity in MTT assays.
- Resolution : Check membrane permeability (logP >3.5) or efflux pump susceptibility via P-gp inhibition assays .
Q. How can reaction mechanisms for vinyl-group modifications in this compound be experimentally validated?
Methodological Answer:
- Isotopic Labeling : Use deuterated vinyl groups to track regioselectivity in epoxidation (e.g., via m-CPBA) .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of protiated vs. deuterated compounds to identify rate-determining steps .
- Intermediate Trapping : Quench reactions with TEMPO to detect radical intermediates in oxidative pathways .
Q. Example :
- Epoxidation :
- React with m-CPBA in dichloromethane.
- Monitor via ¹H NMR for disappearance of vinyl protons (δ5.5–6.5 ppm) and emergence of epoxy protons (δ3.0–4.0 ppm) .
Q. What are the best practices for analyzing structure-activity relationships (SAR) in benzimidazole derivatives?
Methodological Answer:
- Systematic Substituent Variation :
- Synthesize analogs with substituents at C-1 (methoxy), C-2 (vinyl), and N-3 positions .
- Test biological activity (e.g., IC₅₀ against cancer cell lines) .
- 3D-QSAR Modeling :
- Align molecules using CoMFA/CoMSIA to correlate steric/electronic fields with activity .
- Validate with leave-one-out cross-validation (q² >0.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
